molecular formula C6H5BF2O3 B3060242 2,4-Difluoro-5-hydroxyphenylboronic acid CAS No. 2096330-91-3

2,4-Difluoro-5-hydroxyphenylboronic acid

Cat. No. B3060242
CAS RN: 2096330-91-3
M. Wt: 173.91
InChI Key: NWNFZNVANLUANT-UHFFFAOYSA-N
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Description

2,4-Difluoro-5-hydroxyphenylboronic acid is a chemical compound with the molecular formula C6H5BF2O3 . It has a molecular weight of 173.91 . This compound is typically stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The molecular structure of this compound is essentially planar, indicating electronic delocalization between the dihydroxy-boryl group and the aromatic ring .


Chemical Reactions Analysis

Boronic acids and their esters, such as this compound, are highly valuable building blocks in organic synthesis . They are often used in Suzuki cross-coupling reactions with aryl and heteroaryl halides .


Physical And Chemical Properties Analysis

This compound is a solid compound . The compound’s InChI code is 1S/C6H5BF2O3/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2,10-12H .

Scientific Research Applications

Synthesis of Difluorinated Pseudopeptides

The compound 2,2-Difluoro-3-(2-hydroxy-1 R -phenylethylamino)-3 S -phenylpropionic acid, related to 2,4-Difluoro-5-hydroxyphenylboronic acid, was used in the Ugi reaction to synthesize various difluorinated pseudopeptides. These compounds were further processed to yield difluorinated pseudopeptides with potential applications in medicinal chemistry and drug design (Gouge, Jubault, & Quirion, 2004).

Catalysis in Dehydrative Condensation

2,4-Bis(trifluoromethyl)phenylboronic acid, a compound closely related to this compound, was identified as an effective catalyst for dehydrative amidation between carboxylic acids and amines. This process is crucial for α-dipeptide synthesis, indicating the potential of difluorophenylboronic acids in peptide synthesis and organic chemistry (Wang, Lu, & Ishihara, 2018).

Study of Crystal Structures and Weak Interactions

Research on derivatives of 4,4′′-difluoro-5′-hydroxy-1,1′:3′,1′′-terphenyl-4′-carboxylic acid, a structural analogue of this compound, provides insights into the influence of hydrogen bonding on crystal packing. This knowledge is valuable for understanding molecular interactions in solid-state chemistry and for designing new materials with specific properties (Owczarzak et al., 2013).

Biological Activities of Diflunisal Hydrazide-Hydrazones

Diflunisal hydrazide-hydrazone derivatives, including compounds with the 2',4'-difluoro-4-hydroxybiphenyl moiety, were synthesized and screened for antimycobacterial and antimicrobial activities. This research demonstrates the potential of fluorinated phenylboronic acids in developing new therapeutic agents (Küçükgüzel et al., 2003).

Vibrational Spectroscopic Studies for Molecular Structure Elucidation

Vibrational spectroscopic studies on 3-hydroxyphenylboronic acid, a compound similar to this compound, provided detailed insights into its molecular structure and the effects of substituents on molecular vibrations. This information is essential for the design of boronic acid derivatives with tailored physical and chemical properties (Sert, Ucun, & Böyükata, 2013).

Bioorthogonal Coupling Reactions

The combination of 2-formylphenylboronic acid with 4-hydrazinylbenzoic acid in neutral aqueous solution led to the formation of a stable boron-nitrogen heterocycle, demonstrating the utility of phenylboronic acids in bioorthogonal chemistry for protein conjugation and other applications in biochemistry and molecular biology (Dilek et al., 2015).

Safety and Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, indicating that it is harmful if swallowed . Precautionary statements include P261 (avoid breathing dust, mist, vapors), P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (if in eyes, rinse cautiously with water for several minutes), and P304+P340 (if inhaled, remove person to fresh air and keep comfortable for breathing) .

Mechanism of Action

Target of Action

The primary target of 2,4-Difluoro-5-hydroxyphenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The compound acts as an organoboron reagent in this reaction, which is known for its mild and functional group tolerant reaction conditions .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the organoboron group of the compound is transferred from boron to palladium . This interaction results in the formation of a new carbon–carbon bond .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is the primary biochemical pathway affected by this compound . This reaction involves two key steps: oxidative addition and transmetalation . The downstream effects of this pathway include the formation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared . Its bioavailability would be influenced by factors such as its absorption, distribution, metabolism, and excretion (ADME), but specific details are currently unavailable.

Result of Action

The action of this compound results in the formation of new carbon–carbon bonds . This enables the synthesis of a wide range of organic compounds, making it a valuable tool in organic chemistry .

Action Environment

The efficacy and stability of this compound are influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction requires a palladium catalyst and a base . Additionally, the reaction is typically performed under inert atmosphere conditions . The compound itself is known to be stable and environmentally benign .

properties

IUPAC Name

(2,4-difluoro-5-hydroxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BF2O3/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2,10-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWNFZNVANLUANT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1F)F)O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701241246
Record name Boronic acid, B-(2,4-difluoro-5-hydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701241246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2096330-91-3
Record name Boronic acid, B-(2,4-difluoro-5-hydroxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096330-91-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-(2,4-difluoro-5-hydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701241246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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